molecular formula C22H20N2 B14813533 N,N'-bis[(E)-(2-methylphenyl)methylidene]benzene-1,4-diamine

N,N'-bis[(E)-(2-methylphenyl)methylidene]benzene-1,4-diamine

Cat. No.: B14813533
M. Wt: 312.4 g/mol
InChI Key: ICSJVBFJTNZHLK-UHFFFAOYSA-N
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Description

N,N’-bis(2-methylbenzylidene)-1,4-benzenediamine: is an organic compound that belongs to the class of Schiff bases It is characterized by the presence of two imine groups (C=N) formed by the condensation of 2-methylbenzaldehyde with 1,4-benzenediamine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-methylbenzylidene)-1,4-benzenediamine typically involves the condensation reaction between 2-methylbenzaldehyde and 1,4-benzenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bonds, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of N,N’-bis(2-methylbenzylidene)-1,4-benzenediamine can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(2-methylbenzylidene)-1,4-benzenediamine can undergo various chemical reactions, including:

    Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine groups can be reduced to form secondary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: N,N’-bis(2-methylbenzylidene)-1,4-benzenediamine is used as a ligand in coordination chemistry to form metal complexes. These complexes can exhibit interesting catalytic properties and are studied for their potential use in various catalytic processes.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological targets such as enzymes and receptors, making it a candidate for drug development.

Industry: In the industrial sector, N,N’-bis(2-methylbenzylidene)-1,4-benzenediamine is used as an intermediate in the synthesis of dyes, pigments, and polymers. Its ability to form stable complexes with metals also makes it useful in materials science for the development of advanced materials.

Mechanism of Action

The mechanism of action of N,N’-bis(2-methylbenzylidene)-1,4-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The imine groups can form hydrogen bonds and other non-covalent interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic rings can participate in π-π stacking interactions with nucleic acids, affecting their function.

Comparison with Similar Compounds

  • N,N’-bis(2-methylbenzylidene)-2,2’-biphenyldiamine
  • N,N’-bis(2-methylbenzylidene)-1,5-naphthalenediamine
  • N,N’-bis(2-methylbenzylidene)-4,4’-biphenyldiamine

Comparison: N,N’-bis(2-methylbenzylidene)-1,4-benzenediamine is unique due to its specific structural arrangement, which influences its reactivity and interaction with molecular targets. Compared to its analogs, it may exhibit different electronic properties and steric effects, leading to variations in its chemical behavior and biological activity.

Properties

Molecular Formula

C22H20N2

Molecular Weight

312.4 g/mol

IUPAC Name

1-(2-methylphenyl)-N-[4-[(2-methylphenyl)methylideneamino]phenyl]methanimine

InChI

InChI=1S/C22H20N2/c1-17-7-3-5-9-19(17)15-23-21-11-13-22(14-12-21)24-16-20-10-6-4-8-18(20)2/h3-16H,1-2H3

InChI Key

ICSJVBFJTNZHLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C=NC2=CC=C(C=C2)N=CC3=CC=CC=C3C

Origin of Product

United States

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